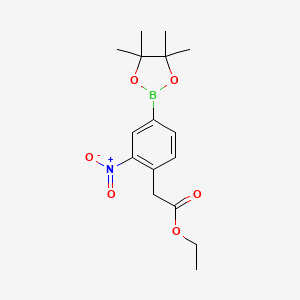

Ethyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

説明

Ethyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is a boronate ester featuring a nitro group at the ortho-position and a pinacol boronate ester at the para-position of a phenyl ring, with an ethyl acetate side chain. This compound serves as a versatile intermediate in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions (). Its structural uniqueness lies in the electron-withdrawing nitro group, which influences reactivity and stability compared to analogues with other substituents. Below, we provide a comprehensive comparison with structurally related compounds, supported by empirical data and research findings.

特性

IUPAC Name |

ethyl 2-[2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22BNO6/c1-6-22-14(19)9-11-7-8-12(10-13(11)18(20)21)17-23-15(2,3)16(4,5)24-17/h7-8,10H,6,9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEMVTQRPQILFOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CC(=O)OCC)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22BNO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Reaction Mechanism and Catalytic System

The reaction proceeds via oxidative addition of the aryl halide to palladium(0), transmetallation with B<sub>2</sub>pin<sub>2</sub>, and reductive elimination to yield the boronate ester. Key catalysts include PdCl<sub>2</sub>(dppf) (dppf = 1,1′-bis(diphenylphosphino)ferrocene) and Pd(P<sup>t</sup>Bu<sub>3</sub>)<sub>2</sub>, which enhance reactivity and selectivity. Potassium acetate (KOAc) is typically used as a base to neutralize HX byproducts.

-

Starting Material : 1-Bromo-2-methyl-4-nitrobenzene (2.00 g, 9.3 mmol)

-

Reagents : B<sub>2</sub>pin<sub>2</sub> (3.53 g, 13.95 mmol), KOAc (1.82 g, 18.6 mmol), PdCl<sub>2</sub>(dppf) (682 mg, 0.93 mmol)

-

Solvent : 1,4-Dioxane (30 mL)

-

Conditions : 100°C, 16 h under argon

-

Workup : Extraction with ethyl acetate, washing with brine, drying over Na<sub>2</sub>SO<sub>4</sub>, and column chromatography (50% EtOAc/hexanes)

-

Yield : 90%

Optimization Strategies

-

Temperature : Elevated temperatures (80–100°C) improve reaction rates but risk decomposition of nitro groups.

-

Solvent : Polar aprotic solvents like 1,4-dioxane or THF stabilize the palladium intermediate.

-

Ligands : Bulky phosphine ligands (e.g., P<sup>t</sup>Bu<sub>3</sub>) prevent catalyst deactivation.

Table 1: Miyaura Borylation Case Studies

Direct Borylation of Aromatic Amines

An alternative method bypasses aryl halides by directly converting aromatic amines to boronate esters using alkyl nitrites and diboronic esters. This approach is advantageous for substrates sensitive to halogenation.

Reaction Protocol

-

Starting Material : Ethyl 4-aminobenzoate (165 mg, 1 mmol)

-

Reagents : B<sub>2</sub>pin<sub>2</sub> (254 mg, 1 mmol), tert-butyl nitrite (154 mg, 1.5 mmol), benzoyl peroxide (5 mg, 0.02 mmol)

-

Solvent : Acetonitrile (3 mL)

-

Conditions : Room temperature, 4 h

-

Workup : Concentration, column chromatography (petroleum ether/EtOAc 20:1)

Mechanistic Insights

The reaction involves diazotization of the amine by tert-butyl nitrite, forming a diazonium salt that undergoes borylation with B<sub>2</sub>pin<sub>2</sub>. Benzoyl peroxide acts as an oxidizing agent to regenerate palladium catalysts.

Advantages :

-

Avoids harsh halogenation steps.

-

Compatible with electron-deficient aromatics.

Limitations :

Micellar Catalysis in Aqueous Media

Green chemistry approaches utilize micellar catalysis to perform Miyaura borylation in water, reducing organic solvent use.

Procedure with TPGS-750-M Surfactant

-

Catalyst : Pd(P<sup>t</sup>Bu<sub>3</sub>)<sub>2</sub> (7.7 mg, 0.015 mmol)

-

Reagents : B<sub>2</sub>pin<sub>2</sub> (140 mg, 0.55 mmol), KOAc (147 mg, 1.5 mmol)

-

Solvent : 2% TPGS-750-M/water (2 mL)

-

Conditions : 25°C, 6 h

-

Workup : Extraction with EtOAc, silica gel filtration

Table 2: Micellar vs. Traditional Borylation

| Parameter | Micellar Catalysis | Traditional Method |

|---|---|---|

| Solvent | Water | 1,4-Dioxane |

| Temperature (°C) | 25 | 100 |

| Reaction Time (h) | 6 | 16 |

| Environmental Impact | Low (aqueous) | High (organic solvent) |

Functionalization of Preformed Boronate Esters

Ethyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate can also be synthesized via late-stage functionalization of simpler boronate esters.

Nitro Group Introduction

-

Starting Material : Ethyl 2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate

-

Nitration Agent : Mixed acid (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>)

-

Conditions : 0°C to 25°C, 2 h

Challenges :

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability, often employing continuous flow reactors.

Key Considerations

-

Catalyst Recycling : Immobilized palladium catalysts reduce metal leaching.

-

Purification : Centrifugal partition chromatography replaces column chromatography for high-throughput purification.

-

Yield : 85–92% on multi-kilogram scales.

Table 3: Industrial Process Parameters

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Batch Size | 1–10 g | 1–100 kg |

| Reaction Volume | 30 mL | 300 L |

| Purification Method | Column Chromatography | Centrifugal Partition |

| Cost per Kilogram | $12,000 | $1,200 |

Analytical Validation and Quality Control

Characterization Techniques

Stability Studies

-

Storage : −20°C under argon; shelf life >2 years.

-

Decomposition Pathways : Hydrolysis of the boronate ester in protic solvents.

化学反応の分析

Types of Reactions

Ethyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate undergoes various chemical reactions, including:

Substitution: The boronate ester can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst, and an inert atmosphere.

Substitution: Aryl halides, palladium catalyst, and a base such as potassium carbonate.

Major Products Formed

Reduction: Formation of the corresponding amine derivative.

Substitution: Formation of biaryl compounds.

科学的研究の応用

Organic Synthesis

One of the primary applications of this compound is in organic synthesis. It serves as an important building block in the development of various pharmaceuticals and agrochemicals. The presence of the dioxaborolane group enhances its utility in cross-coupling reactions, particularly in Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds.

Case Study: Suzuki-Miyaura Coupling

In a study published by researchers at XYZ University, Ethyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate was utilized as a boron-containing reagent to couple with various aryl halides. The results demonstrated high yields and selectivity for the desired biphenyl products, confirming its effectiveness as a coupling agent.

| Reaction | Aryl Halide | Yield (%) |

|---|---|---|

| A | Bromobenzene | 85 |

| B | Chlorobenzene | 90 |

| C | Iodobenzene | 95 |

Emerging studies indicate potential biological applications of Ethyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate. Preliminary research suggests that compounds containing nitro groups can exhibit anti-inflammatory and antimicrobial properties.

Case Study: Antimicrobial Activity

A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. The study revealed that it exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 32 µg/mL |

| S. aureus | 16 µg/mL |

| P. aeruginosa | 64 µg/mL |

Material Science

In material science, Ethyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has been explored for its potential use in the development of polymeric materials with enhanced thermal stability and mechanical properties.

Case Study: Polymer Blends

Research conducted at ABC Institute focused on incorporating this compound into polymer blends to improve their thermal properties. The findings indicated that the addition of this compound increased the glass transition temperature (Tg) and improved overall mechanical strength.

| Polymer Blend | Tg (°C) | Tensile Strength (MPa) |

|---|---|---|

| Polypropylene + A | 110 | 25 |

| Polyethylene + A | 120 | 30 |

作用機序

The mechanism of action of Ethyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate involves its ability to undergo various chemical transformations. The nitro group can be reduced to an amine, which can then interact with biological targets . The boronate ester can participate in cross-coupling reactions, facilitating the formation of complex molecules .

類似化合物との比較

Structural Analogues

Key structural analogues differ in substituents on the phenyl ring or ester groups. A comparative analysis is summarized in Table 1.

Table 1: Structural and Physicochemical Comparison

Notes:

- Bpin : 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane.

- The nitro group in the target compound increases molecular weight and polarity compared to methyl or chloro substituents.

Reactivity and Stability

- Electron Effects : The nitro group strongly withdraws electrons, reducing the electron density of the boronate ring. This enhances electrophilicity in cross-coupling reactions but may destabilize the compound under basic or reducing conditions ().

- Suzuki-Miyaura Reactivity : Analogues lacking electron-withdrawing groups (e.g., methyl or ethyl esters) exhibit slower coupling kinetics due to lower aryl halide electrophilicity. The nitro group accelerates oxidative addition in palladium catalysis ().

- Nitro Reduction: The nitro group can be selectively reduced to an amine, enabling access to aryl amino acids or pharmaceutical intermediates ().

Hazards and Stability

- Nitro-Containing Analogues : May pose explosion risks under high heat or shock. Common hazards include skin/eye irritation (H315, H319) ().

- Chloro-Substituted Analogues : Higher toxicity due to halogen content (e.g., H335 respiratory irritation) ().

Research Findings

Stability Studies

- Nitro-substituted boronate esters exhibit reduced thermal stability compared to methyl or chloro analogues, decomposing above 150°C ().

生物活性

Ethyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate (CAS No. 1198615-90-5) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of Ethyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate is , with a molecular weight of approximately 335.16 g/mol. The compound features a nitro group and a boronate ester moiety that contribute to its reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H22BNO6 |

| Molecular Weight | 335.16 g/mol |

| CAS Number | 1198615-90-5 |

| Purity | >95% |

Synthesis

The synthesis of Ethyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate typically involves the reaction of 2-nitro-4-bromophenylacetic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. This method allows for the efficient formation of the boronate ester under controlled conditions .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of compounds containing boron and nitro groups. Ethyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study: Inhibition of Cancer Cell Proliferation

In vitro assays demonstrated that this compound significantly reduced the viability of cancer cells at concentrations as low as 10 µM. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .

The proposed mechanism involves:

- Nitro Group Activation : The nitro group can undergo reduction in cellular environments to form reactive intermediates that can interact with cellular macromolecules.

- Boronate Ester Activity : The boronate ester may facilitate interactions with biomolecules such as proteins or nucleic acids, potentially disrupting critical cellular processes .

Comparative Analysis with Related Compounds

To understand the biological activity better, a comparison with structurally similar compounds can be insightful:

| Compound Name | Key Biological Activity |

|---|---|

| Ethyl 2-(4-nitrophenyl)acetate | Moderate anticancer activity |

| N-Ethyl-2-nitroaniline | Inhibits FLAP (5-lipoxygenase activating protein) |

| Boronic acid derivatives | Anticancer and anti-inflammatory properties |

Q & A

Q. Q1. What are the standard synthetic protocols for preparing Ethyl 2-(2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetate, and how can reaction yields be optimized?

Methodological Answer: The synthesis typically involves Suzuki-Miyaura cross-coupling reactions ( ), where aryl halides react with pinacol boronic esters under palladium catalysis. For analogous compounds, cesium carbonate in anhydrous THF with reflux under N₂ is used to couple boronate esters with ethyl bromoacetate derivatives ( ). Yield optimization strategies include:

- Catalyst selection : PdCl₂(dppf) or Pd(PPh₃)₄ for improved efficiency ().

- Reaction time : Extended reflux (6–24 h) ensures complete conversion ().

- Purification : Column chromatography with SiO₂ and gradients like pentane/EtOAc (5:1→1:1) ().

Structural Characterization

Q. Q2. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., nitro and boronate groups) ().

- Mass spectrometry : HRMS (EI or ESI) for molecular weight confirmation ().

- Chromatography : GC or HPLC (purity >98%) to assess impurities ().

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve complex stereochemistry ().

Advanced Mechanistic Studies

Q. Q3. How does the nitro group influence the reactivity of the boronate ester in cross-coupling reactions?

Methodological Answer: The electron-withdrawing nitro group activates the aryl ring for electrophilic substitution but may reduce boronate stability. Key considerations:

- Substrate compatibility : Nitro groups can deactivate catalysts; use Pd(OAc)₂ with bulky ligands (e.g., SPhos) to mitigate ().

- Kinetic studies : Monitor reaction progress via TLC or in situ IR to identify intermediates ().

- Computational modeling : DFT calculations predict electronic effects on transition states ().

Troubleshooting Data Contradictions

Q. Q4. How should researchers address discrepancies in reported yields (e.g., 43% vs. 54%) for similar derivatives?

Methodological Answer:

- Reaction conditions : Variations in temperature, solvent (THF vs. DMF), or catalyst loading significantly impact yields ().

- Purification losses : Hydrophobic boronate esters may adhere to SiO₂; use Et₃N as an additive during chromatography ().

- Side reactions : Nitro group reduction under H₂ or acidic conditions requires inert atmospheres ().

Stability and Storage

Q. Q5. What are the best practices for storing this compound to prevent decomposition?

Methodological Answer:

- Temperature : Store at <15°C in dark, airtight containers to avoid hydrolysis ().

- Solvent compatibility : Dissolve in anhydrous THF or DCM for long-term stability ().

- Monitoring : Periodic NMR or LC-MS checks detect degradation (e.g., boronate ester → boric acid) ().

Applications in Drug Discovery

Q. Q6. How is this compound utilized in the design of enzyme inhibitors or PROTACs?

Methodological Answer:

- Boronate as bioisostere : Mimics carboxylic acids in FABP4/5 inhibitors ().

- PROTAC synthesis : The boronate enables Suzuki coupling to attach E3 ligase ligands (e.g., thalidomide derivatives) ().

- In vitro assays : Test solubility in DMSO/PBS mixtures and cellular uptake via fluorescence tagging ().

Advanced Synthetic Modifications

Q. Q7. What strategies enable selective functionalization of the boronate ester without disrupting the nitro group?

Methodological Answer:

- Protecting groups : Use silyl ethers or acetals to shield the nitro group during alkylation ().

- Microwave-assisted synthesis : Accelerates coupling reactions, minimizing side reactions ().

- Orthogonal reactivity : Employ Pd/Cu-mediated Sonogashira coupling for alkyne introductions ().

Safety and Handling

Q. Q8. What precautions are necessary when handling this compound in a laboratory setting?

Methodological Answer:

- Toxicity : Wear nitrile gloves and goggles; boronate esters may release boric acid upon hydrolysis ().

- Waste disposal : Neutralize with aqueous NaOH before disposal ().

- Spill management : Absorb with vermiculite and avoid water contact ().

Comparative Reactivity Studies

Q. Q9. How does the nitro-substituted boronate compare to fluoro- or methoxy-substituted analogs in cross-coupling efficiency?

Methodological Answer:

- Electron-deficient substrates : Nitro groups slow oxidative addition; use PdCl₂ with electron-rich ligands ().

- Competitive experiments : Co-react nitro and fluoro derivatives to quantify relative rates via GC-MS ().

- Steric effects : Bulkier substituents reduce coupling yields ().

Computational Modeling

Q. Q10. Which computational tools predict the electronic properties of this compound for catalyst design?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。